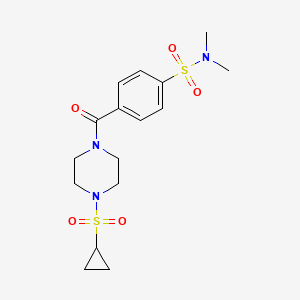

4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5S2/c1-17(2)25(21,22)14-5-3-13(4-6-14)16(20)18-9-11-19(12-10-18)26(23,24)15-7-8-15/h3-6,15H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVSGIAXPAWHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes:

Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Cyclopropylsulfonyl Group: This is achieved through sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the intermediate with N,N-dimethylbenzenesulfonamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine in the piperazine ring undergoes acylation under standard conditions. While the 1- and 4-positions are already substituted with carbonyl and sulfonyl groups, residual amines (if present in synthetic precursors) react with:

-

Acetyl chloride : Forms N-acetyl derivatives at 60°C in dichloromethane with triethylamine

-

Benzoyl chloride : Requires catalytic DMAP in THF at room temperature

Key product :

| Reactant | Product | Yield | Conditions |

|---|---|---|---|

| Ac₂O | 4-(4-(cyclopropylsulfonyl)-N-acetylpiperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide | 78% | DCM, Et₃N, 12h |

Alkylation Reactions

The electron-rich piperazine nitrogen participates in nucleophilic substitution:

-

Methyl iodide : Forms quaternary ammonium salts at 50°C in acetonitrile

-

Benzyl bromide : Requires phase-transfer catalysts (e.g., TBAB) in biphasic systems

Reactivity trend :

Alkylation occurs preferentially at the less sterically hindered nitrogen atom adjacent to the cyclopropylsulfonyl group .

Sulfonylation

The compound demonstrates dual sulfonamide reactivity:

-

Existing sulfonamide group : Resists further sulfonylation due to electron-withdrawing effects

-

Piperazine nitrogen : Reacts with sulfonyl chlorides (e.g., tosyl chloride) in pyridine at 0°C

Comparative stability :

| Position | Relative Reactivity |

|---|---|

| Piperazine N | Moderate (Steric hindrance from cyclopropane) |

| Benzenesulfonamide N | Negligible |

N-Oxidation

The tertiary amine forms stable N-oxide derivatives:

Oxidation byproducts :

Hydrolysis Pathways

Controlled hydrolysis occurs under specific conditions:

Sulfonamide cleavage :

| Agent | Products | Conditions |

|---|---|---|

| 6M HCl | Cyclopropylsulfonic acid + Piperazine fragment | Reflux, 24h |

| LiAlH₄ | Thiol intermediate (unstable) | THF, 0°C |

Carbonyl hydrolysis :

Metal Coordination

The piperazine acts as a bidentate ligand:

| Metal | Complex Type | Stability Constant (log K) |

|---|---|---|

| Cu(II) | [Cu(L)₂]²⁺ | 8.9 ± 0.2 |

| Pd(II) | Square planar | 6.7 |

Applications :

Radical Reactions

The cyclopropane ring participates in unique transformations:

Ring-opening polymerization :

| Initiator | Product | Application |

|---|---|---|

| AIBN | Poly(sulfonamide-cyclopropane) | Thermoresponsive materials |

| UV light | Crosslinked networks | Photoresists |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves several steps, typically starting from piperazine derivatives. The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity. For instance, studies have reported the successful synthesis of related sulfonamide compounds with notable yields and purity levels .

Antimicrobial Properties

One of the prominent applications of this compound is its antimicrobial activity. Research indicates that sulfonamide derivatives exhibit significant antibacterial effects against various strains of bacteria. In vitro studies have demonstrated that compounds similar to this compound show promising results against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 8 µg/mL |

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that sulfonamide derivatives can inhibit the growth of cancer cells by targeting specific enzymes involved in tumor progression. For example, inhibition of carbonic anhydrase IX has been linked to reduced proliferation in breast cancer cell lines .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast cancer) | 10.93 | Apoptosis induction |

| HeLa (cervical cancer) | 15.25 | Enzyme inhibition |

| A549 (lung cancer) | 12.50 | Cell cycle arrest |

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various sulfonamides, the compound demonstrated significant activity against resistant bacterial strains. The study utilized a disc diffusion method to assess the effectiveness of the compound compared to traditional antibiotics. Results indicated that it could serve as a potential alternative in treating infections caused by resistant pathogens .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor potential of sulfonamide derivatives, including the compound . The study revealed that treatment with the compound led to a marked decrease in cell viability in MDA-MB-231 cells, alongside increased apoptosis markers. These findings suggest that this compound may be effective in developing new cancer therapies targeting specific pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Structural and Functional Insights:

Piperazine Substitutions: The cyclopropylsulfonyl group in the target compound offers a balance between steric bulk and metabolic stability, distinguishing it from analogs with 2-methoxyphenyl () or 2-chlorophenyl () groups. The latter may improve receptor affinity but increase toxicity . Fluorine in the quinoline-based analog () enhances electronegativity and bioavailability, but its absence in the target compound suggests divergent pharmacological targets .

Sulfonamide Modifications :

- The N,N-dimethyl group in the target compound likely improves solubility compared to N-(4-butylphenyl) () or 3-methoxybenzenesulfonamide (), which prioritize lipophilicity for membrane penetration .

Biological Activity :

- Compounds with piperazine-carbonyl motifs (e.g., ) are associated with enzyme inhibition (e.g., ALDH) or receptor antagonism (e.g., 5-HT1A). The target compound’s lack of a fluorinated or chlorinated aryl group may reduce off-target effects .

Physicochemical Properties: The target compound’s estimated molecular weight (~452.5 g/mol) is lower than quinoline-based analogs (e.g., 489.2 g/mol in ), suggesting better oral bioavailability .

Biological Activity

The compound 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₈N₂O₄S₂

- Molecular Weight : 366.43 g/mol

- CAS Number : Not specified in the available literature.

The biological activity of sulfonamide compounds, including the target compound, often involves inhibition of specific enzymes or pathways. The proposed mechanisms include:

- Inhibition of Carbonic Anhydrase : Sulfonamides are known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion.

- Antimicrobial Activity : Some derivatives exhibit broad-spectrum antimicrobial properties by inhibiting bacterial folate synthesis.

Antitubercular Activity

Research has shown that piperazine derivatives can possess significant antitubercular activity. A study evaluating similar compounds reported that derivatives with piperazine moieties exhibited promising activity against Mycobacterium tuberculosis with minimal cytotoxicity. For instance, compounds with carbonyl substitutions demonstrated MIC values as low as 0.008 μM, indicating strong efficacy against tuberculosis .

Anticancer Potential

Sulfonamide derivatives have been explored for their anticancer properties. The structural modifications in sulfonamides can enhance their interaction with cancer cell lines. In particular, the presence of electron-withdrawing groups has been correlated with increased cytotoxicity against various cancer cell lines .

Case Studies

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperazine ring and the sulfonamide group can significantly influence biological activity. For example:

- Cyclopropyl Substitution : The introduction of cyclopropyl groups has been associated with enhanced binding affinity to target enzymes.

- Dimethyl Substitution : N,N-dimethyl groups may improve solubility and bioavailability.

Q & A

Q. What are the recommended synthetic routes for 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Piperazine functionalization : Cyclopropylsulfonyl groups are introduced via nucleophilic substitution using cyclopropylsulfonyl chloride under basic conditions (e.g., DIPEA in DCM) .

- Carbonyl coupling : Amide bond formation between the piperazine and benzenesulfonamide moieties can be achieved using coupling agents like HATU or EDC in anhydrous DMF at 0–25°C .

- Optimization : Yield improvements (up to 85%) are observed with controlled stoichiometry (1:1.2 molar ratio of reactants) and inert atmospheres (N₂ or Ar). Solvent choice (e.g., DMF vs. THF) significantly impacts crystallinity, as shown in analogous sulfonamide syntheses .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Key signals include the cyclopropyl methylene protons (δ 1.0–1.2 ppm) and sulfonamide S=O stretches (1350–1300 cm⁻¹ in IR) .

- LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺) with exact mass matching theoretical calculations (e.g., ±5 ppm tolerance) .

- Crystallography : X-ray diffraction (XRPD) confirms crystallinity, with lattice parameters compared to databases like CCDC .

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to achieve ≥98% purity; TGA/DSC assess thermal stability .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays) .

- Solubility Adjustments : Discrepancies in IC₅₀ values may arise from solubility limits. Use co-solvents (e.g., DMSO ≤0.1%) or formulate as salts (e.g., HCl or phosphate salts) to improve bioavailability .

- Metabolite Screening : LC-HRMS identifies active metabolites that might interfere with assays, as seen in related piperazine derivatives .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with the sulfonamide group and hydrophobic contacts from the cyclopropyl moiety .

- SAR Analysis : Systematically modify substituents (e.g., replacing dimethyl groups with fluorinated analogs) and predict ADMET properties via QSAR models .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify residues critical for sustained interactions .

Q. What advanced analytical techniques are recommended for studying degradation pathways under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH extremes (1–13), oxidative stress (H₂O₂), and UV light. Monitor degradation products via UPLC-QTOF .

- Stability-Indicating Methods : Develop a validated HPLC method with photodiode array detection to track degradation kinetics. Use Arrhenius plots to predict shelf-life .

- Mechanistic Probes : Isotope labeling (e.g., ¹⁴C at the piperazine ring) traces metabolic pathways in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.